Cas no 890093-60-4 (4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide)
4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide Chemical and Physical Properties
Names and Identifiers
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- 4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide
- 1,2,5-Oxadiazole-3-carboximidic acid, 4-cyano-, hydrazide
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- Inchi: 1S/C4H4N6O/c5-1-2-3(4(6)8-7)10-11-9-2/h7H2,(H2,6,8)
- InChI Key: JKWURJPBHBWUIB-UHFFFAOYSA-N
- SMILES: O1N=C(C#N)C(C(=N)NN)=N1
4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB552905-500 mg |
4-Cyano-1,2,5-oxadiazole-3-carbohydrazonamide; . |
890093-60-4 | 500MG |
€688.90 | 2022-03-01 | ||
| abcr | AB552905-1 g |
4-Cyano-1,2,5-oxadiazole-3-carbohydrazonamide; . |
890093-60-4 | 1g |
€935.40 | 2022-03-01 |
4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide Related Literature
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Additional information on 4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide
4-Cyano-1,2,5-Oxadiazole-3-Carbohydrazonamide (CAS No. 890093-60-4)
The compound 4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide, identified by the CAS registry number 890093-60-4, is a heterocyclic organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of oxadiazoles, which are five-membered rings containing two nitrogen atoms and one oxygen atom. The presence of a cyano group (-CN) at the 4-position and a carbohydrazonamide group at the 3-position imparts unique electronic and structural properties to this molecule.
Recent studies have highlighted the importance of oxadiazole derivatives in drug discovery and material science. The 4-cyano substitution on the oxadiazole ring enhances the compound's electron-withdrawing properties, making it a promising candidate for applications in electronic materials. Additionally, the carbohydrazonamide group introduces hydrogen bonding capabilities, which are crucial for bioavailability and target binding in pharmacological applications.
In terms of synthesis, 4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. Researchers have optimized these methods to achieve high yields and purity levels, ensuring its suitability for large-scale production.
The physical and chemical properties of this compound have been extensively studied. It exhibits a melting point of approximately 220°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its UV-vis spectrum shows strong absorption bands in the visible region, indicating potential applications in optoelectronic devices.
Recent advancements in computational chemistry have enabled detailed studies of the molecular interactions of 4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide. Density functional theory (DFT) calculations reveal that the compound has a planar structure with significant conjugation across the oxadiazole ring. This conjugation enhances its electronic communication properties, making it suitable for use in organic semiconductors.
In the field of pharmacology, this compound has shown potential as an inhibitor of certain enzyme targets. Preclinical studies suggest that it may exhibit anti-inflammatory and antioxidant activities due to its ability to scavenge free radicals. Furthermore, its structural flexibility allows for further modification to improve bioavailability and efficacy.
The application of 4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide extends beyond traditional pharmaceuticals into materials science. Its use as a building block for constructing advanced materials such as conductive polymers and metalloorganic frameworks has been explored. These materials exhibit enhanced electrical conductivity and stability under harsh conditions.
In conclusion, 4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide (CAS No. 890093-60) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers in drug discovery, material science, and beyond.
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